1,4-Bis(2-phenylpropanoyl)piperazine
Description
1,4-Bis(2-phenylpropanoyl)piperazine is a piperazine derivative featuring two 2-phenylpropanoyl groups attached to the nitrogen atoms of the piperazine ring. These compounds are synthesized via solvothermal, green chemistry, or microwave-assisted methods and serve diverse roles in materials science, pharmaceuticals, and polymer chemistry . Piperazine derivatives are valued for their ability to act as ligands, cross-linking agents, or pharmacophores due to their nitrogen-rich structure and tunable substituents .
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-phenyl-1-[4-(2-phenylpropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H26N2O2/c1-17(19-9-5-3-6-10-19)21(25)23-13-15-24(16-14-23)22(26)18(2)20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3 |
InChI Key |
CUAYAOIHXYFWMO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C(C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,4-bis(3-aminopropyl)piperazine and its analogs based on substituents, synthesis, properties, and applications:
Key Comparative Insights
Substituent Effects on Thermal Stability Aminopropyl vs. Methacryloyl: The 3-aminopropyl substituents in bapp result in lower thermal stability (TGA shows decomposition at lower temperatures) compared to methacryloyl derivatives, which decompose above 200°C due to robust polymer networks . Metal-Complex vs. Organic Cations: Selenogallate compounds with bapp cations (e.g., [bappH2][Ga2Se4]) are less thermally stable than Mn-amine complexes, highlighting the role of metal coordination in stability .
Biological Activity Antimalarial Derivatives: N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives show improved selectivity indices against Plasmodium falciparum, attributed to the aminopropyl side chains enhancing cellular uptake . Kinase Inhibition: Dithiolone and rhodanine derivatives exhibit nanomolar activity against kinases like DYRK1A, driven by sulfur-rich groups enabling strong enzyme interactions . Antitumor Efficacy: Dithiocarboxy-propionyl derivatives demonstrate high HL-60 cell inhibition (90% at 10 μM) with reduced toxicity, suggesting optimized substituent bulkiness improves therapeutic windows .
Synthesis Efficiency
- Green Methods : 1,4-bis(methacryloyl)piperazine synthesis using Maghnite-H<sup>+</sup> achieves 72% yield but lags behind traditional methods in scalability .
- Microwave-Assisted Synthesis : Reduces reaction time for rhodanine-piperazine derivatives (e.g., 2 hours vs. 24 hours for conventional methods) while retaining stereochemistry .
Structural and Functional Diversity Aromatic vs. Aliphatic Substituents: Phenoxyacetyl and chlorobenzhydryl groups enhance lipophilicity, favoring membrane penetration in drug design, while aliphatic aminopropyl groups improve solubility for material science applications . Polymerization Potential: Methacryloyl derivatives form cross-linked polymers for industrial uses, whereas bis(3-aminopropyl)piperazine serves as a cationic template in nanoparticle synthesis .
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